An In-depth Technical Guide to Octafluoroadipic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to Octafluoroadipic Acid: Properties, Structure, and Applications
Abstract: This technical guide provides a comprehensive overview of octafluoroadipic acid, a perfluorinated dicarboxylic acid of significant interest in advanced materials and pharmaceutical development. The document delves into its fundamental chemical and physical properties, molecular structure, and conformational aspects. Furthermore, it offers insights into its synthesis, chemical reactivity, and detailed protocols for its analytical characterization. The guide also explores current and potential applications, particularly in polymer chemistry and as a versatile building block in drug discovery. This paper is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this unique fluorinated compound.
Introduction
Octafluoroadipic acid, also known as perfluoroadipic acid, is a six-carbon, straight-chain dicarboxylic acid in which all methylene protons have been replaced by fluorine atoms. This high degree of fluorination imparts a unique set of properties, including enhanced thermal stability, chemical inertness of the carbon backbone, and strong electron-withdrawing effects, which significantly increase the acidity of the carboxylic acid groups. These characteristics make it a valuable building block in various fields, from high-performance polymers to specialized applications in the semiconductor industry as an anti-reflective coating.[1] In the realm of drug development, the incorporation of fluorinated moieties is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Octafluoroadipic acid serves as a versatile scaffold for introducing a perfluorinated segment, which can influence metabolic stability, lipophilicity, and binding affinity. This guide aims to provide a detailed technical resource for scientists working with or considering the use of octafluoroadipic acid in their research and development endeavors.
Molecular Structure and Conformation
The molecular structure of octafluoroadipic acid is characterized by a perfluorinated four-carbon chain flanked by two carboxylic acid functional groups. Its systematic IUPAC name is 2,2,3,3,4,4,5,5-octafluorohexanedioic acid.[1] The molecule's chemical formula is C6H2F8O4, and its structure is depicted below.[1]
Caption: 2D structure of octafluoroadipic acid.
The perfluorinated carbon backbone is known to adopt a helical conformation in the solid state and in solution, in contrast to the planar zigzag conformation of its hydrocarbon analogue, adipic acid. This helical arrangement arises from the steric repulsion between the larger fluorine atoms on adjacent carbon atoms. The conformational rigidity of the perfluorinated chain can be a desirable feature when designing structured linkers or scaffolds.
Physicochemical Properties
The physicochemical properties of octafluoroadipic acid are summarized in the table below. The high degree of fluorination significantly influences these properties.
| Property | Value | Source(s) |
| Molecular Formula | C6H2F8O4 | [1] |
| Molecular Weight | 290.06 g/mol | [1][2] |
| CAS Number | 336-08-3 | [1] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 132-137 °C | [2][3][4] |
| Boiling Point | 274.4 ± 35.0 °C (Predicted) | [2][4] |
| Density | 1.806 ± 0.06 g/cm³ (Predicted) | [2][4] |
| Water Solubility | Almost transparent | [3][4] |
| pKa (Predicted) | 0.22 ± 0.10 | [4] |
The strong electron-withdrawing nature of the fluorine atoms makes octafluoroadipic acid a much stronger acid than adipic acid. This high acidity can be advantageous in forming stable salts or in catalytic processes where a strong Brønsted acid is required.
Synthesis and Purification
While several synthetic routes to perfluorinated dicarboxylic acids exist, a common strategy involves the oxidation of a suitable precursor. Below is a representative, generalized protocol for the synthesis of octafluoroadipic acid.
Experimental Protocol: Synthesis of Octafluoroadipic Acid
Disclaimer: This is a representative protocol and should be adapted and optimized based on available laboratory equipment and safety protocols.
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
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Oxidizing Agent: Prepare a solution of potassium permanganate (KMnO4) in a suitable solvent, such as a mixture of acetone and water.
-
Precursor Addition: Charge the flask with a perfluorinated precursor, for example, a perfluoroalkene or a partially oxidized species.
-
Reaction: Cool the reaction mixture in an ice bath and slowly add the KMnO4 solution via the dropping funnel while maintaining the temperature below 10 °C. The reaction is highly exothermic.
-
Monitoring: Monitor the progress of the reaction by techniques such as 19F NMR or gas chromatography.
-
Workup: Once the reaction is complete, quench the excess KMnO4 with a suitable reducing agent (e.g., sodium bisulfite solution) until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) forms.
-
Filtration: Filter the mixture to remove the MnO2 precipitate.
-
Acidification and Extraction: Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 1. Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether.
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Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude octafluoroadipic acid from hot water or another suitable solvent system to yield the pure product.
Caption: Generalized workflow for the synthesis of octafluoroadipic acid.
Chemical Reactivity and Derivatization
The chemistry of octafluoroadipic acid is dominated by its two carboxylic acid groups. These groups can undergo standard transformations to form a variety of derivatives, including:
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Esters: Reaction with alcohols in the presence of an acid catalyst.
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Amides: Reaction with amines, often via an activated intermediate like an acid chloride or with the use of coupling agents.
-
Acid Chlorides: Reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
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Anhydrides: Dehydration, either thermally or with a dehydrating agent.
The perfluorinated backbone is generally inert to many chemical transformations, providing a stable scaffold. However, the strong electron-withdrawing effect of the perfluoroalkyl chain enhances the electrophilicity of the carboxyl carbons, potentially facilitating nucleophilic attack.
Analytical Characterization
The identity and purity of octafluoroadipic acid can be confirmed by a suite of analytical techniques.
Experimental Protocols for Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., D2O, acetone-d6).
-
Acquire a 19F NMR spectrum. The spectrum is expected to show complex multiplets due to F-F coupling.
-
Acquire a 13C NMR spectrum. The spectrum will show signals for the carboxyl carbons and the fluorinated carbons, with characteristic C-F coupling.
-
Acquire a 1H NMR spectrum to confirm the absence of protons on the carbon backbone and to observe the acidic protons of the carboxylic acid groups.[5][6][7]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., esterification) to increase volatility, or by Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).[8]
-
In negative ion mode ESI-MS, expect to observe the deprotonated molecule [M-H]- at m/z 289.[1] The fragmentation pattern will be characteristic of the loss of CO2 and other fragments from the perfluorinated chain.[9]
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expect to observe a broad O-H stretch from the carboxylic acid groups around 3000 cm-1, a sharp C=O stretch around 1700 cm-1, and strong C-F stretching vibrations in the region of 1100-1300 cm-1.[1]
-
Applications in Research and Development
The unique properties of octafluoroadipic acid make it a valuable component in several areas of research and development.
-
Polymer Chemistry: As a dicarboxylic acid monomer, it can be used in polycondensation reactions to synthesize fluorinated polyesters and polyamides.[3][10] These polymers often exhibit high thermal stability, chemical resistance, and low surface energy.
-
Drug Development:
-
Linker Technology: The bifunctional nature of octafluoroadipic acid makes it an attractive candidate for use as a linker in bioconjugation, such as in the construction of antibody-drug conjugates (ADCs). The rigid, helical conformation of the perfluorinated chain can provide defined spatial separation between the antibody and the cytotoxic payload.
-
Fluorinated Building Block: It can be used as a starting material to synthesize more complex fluorinated molecules for medicinal chemistry applications. The introduction of the perfluorinated segment can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate cell membrane permeability. The principles of using fluorination to improve drug properties are well-established, and octafluoroadipic acid provides a direct route to incorporate a perfluorinated chain.[11][12]
-
-
Materials Science: It has been used in the semiconductor industry in anti-reflective coatings.[1] Its derivatives can also be used to create hydrophobic and oleophobic surface coatings.
Safety, Handling, and Storage
Octafluoroadipic acid is classified as a hazardous substance.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[1][3] Inhalation may cause corrosive injuries to the upper respiratory tract.[1]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14][15] Avoid generating dust.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] It is incompatible with strong bases and oxidizing agents.[2][4][15][16]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2][15]
Conclusion
Octafluoroadipic acid is a highly functionalized perfluorinated molecule with a unique combination of properties. Its strong acidity, thermal stability, and the conformational rigidity of its backbone make it a valuable building block for advanced materials and a promising tool for medicinal chemists. As the demand for high-performance materials and metabolically robust pharmaceuticals continues to grow, the applications of octafluoroadipic acid and its derivatives are expected to expand.
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